Enhanced Brønsted Acidity (Lower pKa) vs. 2-Fluorophenylboronic Acid and Phenylboronic Acid
5-Chloro-2-fluorophenylboronic acid exhibits measurably higher acidity than both its mono-fluorinated analog and the parent phenylboronic acid. ChemBase reports a calculated pKa of 8.09 for the target compound, while ChemicalBook provides a predicted pKa of 7.35±0.58 [1]. In comparison, 2-fluorophenylboronic acid has a predicted pKa of 8.32±0.58, and unsubstituted phenylboronic acid has a well-established pKa of approximately 8.86 [2]. The pKa lowering (ΔpKa = 0.23–1.51 units, depending on the measurement and comparator) reflects the additive electron-withdrawing effects of both the ortho-fluoro and para-chloro substituents acting on the boronic acid center.
| Evidence Dimension | Acid dissociation constant (pKa) in aqueous medium |
|---|---|
| Target Compound Data | pKa = 7.35 ± 0.58 (predicted, ChemicalBook); pKa = 8.09 (calculated, JChem/ChemBase) |
| Comparator Or Baseline | 2-Fluorophenylboronic acid: pKa = 8.32 ± 0.58 (predicted, ChemicalBook); Phenylboronic acid: pKa ≈ 8.86 (literature consensus) |
| Quantified Difference | ΔpKa (vs. 2-fluorophenylboronic acid) = 0.23–0.97 units lower (more acidic); ΔpKa (vs. phenylboronic acid) = 0.77–1.51 units lower |
| Conditions | Predicted/computed pKa values for aqueous solution at 25 °C; phenylboronic acid pKa from experimental potentiometric and spectrophotometric determinations |
Why This Matters
Higher acidity (lower pKa) directly enhances the boronic acid's affinity for diol-containing biomolecules in sensor applications and increases the proportion of the reactive boronate anion under mildly basic Suzuki–Miyaura coupling conditions, providing a quantifiable basis for selecting this compound over less acidic analogs when binding or coupling efficiency at near-neutral pH is required.
- [1] ChemBase. (5-Chloro-2-fluorophenyl)boronic acid (CBID: 32901). JChem-calculated Acid pKa: 8.0928755. Available at: http://www.chembase.cn/molecule-32901.html View Source
- [2] Adamczyk-Woźniak A, Borys KM, Sporzyński A, et al. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules. 2022;27(11):3427. (Range of pKa for fluorinated phenylboronic acids: 6.17–8.77; highest for 4-fluorophenylboronic acid at 8.77.) View Source
